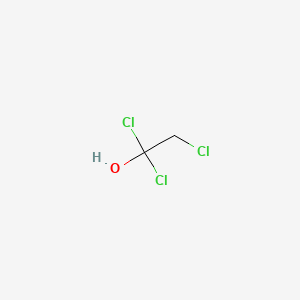
1,1,1-Trifluoro-3-hydroxybutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-hydroxybutan-2-one is a fluorinated organic compound with the molecular formula C4H5F3O2 It is characterized by the presence of three fluorine atoms attached to the first carbon and a hydroxyl group attached to the third carbon in a butanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-hydroxybutan-2-one can be synthesized through several methods. One common approach involves the reaction of trifluoroacetyl chloride with vinyl ethyl ether in the presence of an organic base such as N-methylmorpholine or N-methylimidazole . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In industrial settings, the continuous synthesis method is often preferred for its efficiency and safety. This method involves continuously introducing raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor . The reaction mixture is then continuously extracted to obtain the desired product. This process minimizes product loss and enhances safety by avoiding batch production hazards.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-3-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 1,1,1-trifluoro-3-oxobutan-2-one.
Reduction: Formation of 1,1,1-trifluoro-3-hydroxybutan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-hydroxybutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-3-hydroxybutan-2-one involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s reactivity and stability. In biochemical applications, it can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity . The hydroxyl group can form hydrogen bonds, further stabilizing interactions with target molecules.
Comparación Con Compuestos Similares
1,1,1-Trifluoro-3-hydroxybutan-2-one can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-hydroxypropan-2-one: Similar structure but with one less carbon atom, leading to different reactivity and applications.
1,1,1-Trifluoro-4-hydroxybutan-2-one:
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and makes it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C4H5F3O2 |
|---|---|
Peso molecular |
142.08 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-hydroxybutan-2-one |
InChI |
InChI=1S/C4H5F3O2/c1-2(8)3(9)4(5,6)7/h2,8H,1H3 |
Clave InChI |
UEILDSPTTFYDMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


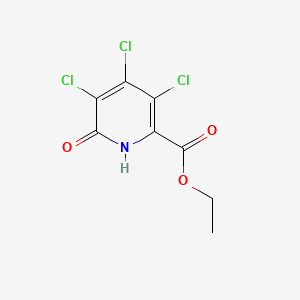
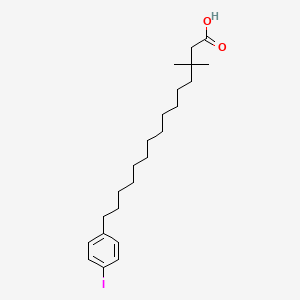
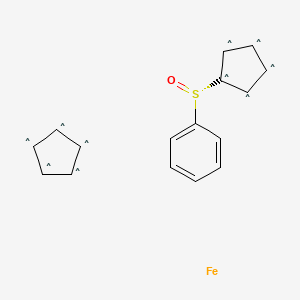
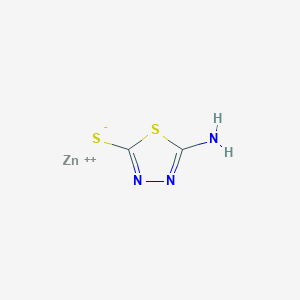
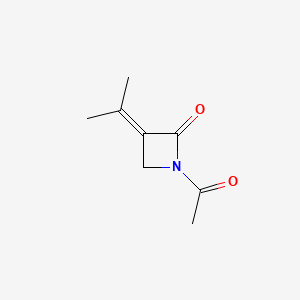

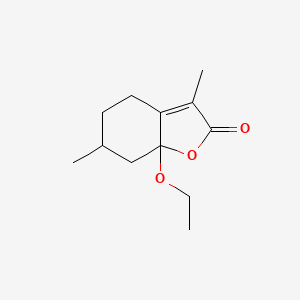
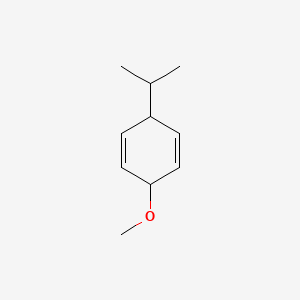
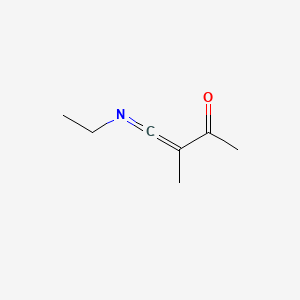
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13837373.png)
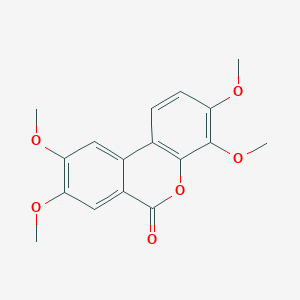

![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)
